Cas no 333747-86-7 (N-{4-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]phenyl}acetamide)
N-{4-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]phenyl}acetamide Chemical and Physical Properties
Names and Identifiers
-
- Cambridge id 6686976
- HMS2894L11
- N-[4-(Benzo[1,3]dioxol-5-ylsulfamoyl)-phenyl]-acetamide
- MFCD00245824
- N-(4-[(1,3-Benzodioxol-5-ylamino)sulfonyl]phenyl)acetamide
- N-(4-((BENZO[3,4-D]1,3-DIOXOLEN-5-YLAMINO)SULFONYL)PHENYL)ETHANAMIDE
- SMR000611523
- N-{4-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]phenyl}acetamide
- CS-0451263
- MS-7309
- CHEMBL1457921
- N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide
- 333747-86-7
- AB00116109-01
- N-{4-[(1,3-Benzodioxol-5-ylamino)-sulfonyl]phenyl}acetamide
- AKOS000383896
- STL137316
- Oprea1_587402
- N-(4-(N-(Benzo[d][1,3]dioxol-5-yl)sulfamoyl)phenyl)acetamide
- MLS001219591
-
- MDL: MFCD00245824
- Inchi: 1S/C15H14N2O5S/c1-10(18)16-11-2-5-13(6-3-11)23(19,20)17-12-4-7-14-15(8-12)22-9-21-14/h2-8,17H,9H2,1H3,(H,16,18)
- InChI Key: XISVLIQZABDNTH-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)NC(C)=O)(NC1C=CC2=C(C=1)OCO2)(=O)=O
Computed Properties
- Exact Mass: 334.06234272g/mol
- Monoisotopic Mass: 334.06234272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 525
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 102Ų
N-{4-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]phenyl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM518043-1g |
N-(4-(N-(Benzo[d][1,3]dioxol-5-yl)sulfamoyl)phenyl)acetamide |
333747-86-7 | 97% | 1g |
$61 | 2023-03-20 | |
| Chemenu | CM518043-5g |
N-(4-(N-(Benzo[d][1,3]dioxol-5-yl)sulfamoyl)phenyl)acetamide |
333747-86-7 | 97% | 5g |
$220 | 2023-03-20 | |
| Apollo Scientific | OR311086-1g |
N-{4-[(1,3-Benzodioxol-5-ylamino)sulfonyl]phenyl}acetamide |
333747-86-7 | 1g |
£165.00 | 2024-07-21 | ||
| abcr | AB162117-1 g |
N-(4-((Benzo[3,4-d]1,3-dioxolen-5-ylamino)sulfonyl)phenyl)ethanamide |
333747-86-7 | 1g |
€211.30 | 2023-06-23 | ||
| abcr | AB162117-2 g |
N-(4-((Benzo[3,4-d]1,3-dioxolen-5-ylamino)sulfonyl)phenyl)ethanamide |
333747-86-7 | 2g |
€272.50 | 2023-06-23 | ||
| abcr | AB162117-5 g |
N-(4-((Benzo[3,4-d]1,3-dioxolen-5-ylamino)sulfonyl)phenyl)ethanamide |
333747-86-7 | 5g |
€377.50 | 2023-06-23 | ||
| abcr | AB162117-10 g |
N-(4-((Benzo[3,4-d]1,3-dioxolen-5-ylamino)sulfonyl)phenyl)ethanamide |
333747-86-7 | 10g |
€482.50 | 2023-06-23 | ||
| Fluorochem | 075210-1g |
N-(4-((Benzo[3,4-d]1,3-dioxolen-5-ylamino)sulfonyl)phenyl)ethanamide |
333747-86-7 | 95% | 1g |
£44.00 | 2022-03-01 | |
| Fluorochem | 075210-5g |
N-(4-((Benzo[3,4-d]1,3-dioxolen-5-ylamino)sulfonyl)phenyl)ethanamide |
333747-86-7 | 95% | 5g |
£191.00 | 2022-03-01 | |
| Fluorochem | 075210-10g |
N-(4-((Benzo[3,4-d]1,3-dioxolen-5-ylamino)sulfonyl)phenyl)ethanamide |
333747-86-7 | 95% | 10g |
£363.00 | 2022-03-01 |
N-{4-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]phenyl}acetamide Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on N-{4-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]phenyl}acetamide
N-{4-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]phenyl}acetamide: A Comprehensive Overview
The compound with CAS No 333747-86-7, known as N-{4-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]phenyl}acetamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a benzodioxole moiety and a sulfonamide group, making it a valuable molecule for various applications.
Recent studies have highlighted the potential of N-{4-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]phenyl}acetamide in drug discovery. The benzodioxole ring is known for its ability to enhance the stability and bioavailability of compounds, while the sulfonamide group contributes to hydrogen bonding and potential interactions with biological targets. These properties make this compound a promising candidate for the development of new therapeutic agents.
One of the most exciting developments involving this compound is its role in targeted drug delivery systems. Researchers have explored the use of N-{4-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]phenyl}acetamide as a carrier for delivering anticancer drugs. The molecule's ability to selectively bind to certain receptors on cancer cells has shown potential in reducing off-target effects and improving treatment efficacy.
In addition to its pharmacological applications, N-{4-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]phenyl}acetamide has also been studied for its environmental impact. Recent research has focused on its degradation pathways under various environmental conditions. The results suggest that the compound undergoes rapid hydrolysis in aqueous environments, minimizing its persistence in ecosystems and reducing potential ecological risks.
The synthesis of N-{4-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]phenyl}acetamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the benzodioxole ring requires precise control over reaction conditions to ensure high yields and purity. This synthesis pathway has been optimized in recent studies, making large-scale production more feasible.
Another area of interest is the photophysical properties of this compound. Studies have demonstrated that N-{4-[(2H=1=benzodioxol=5=yl)sulfamoyl]phenyl}acetamide exhibits strong fluorescence under UV light, which could be exploited in sensing applications. Researchers are exploring its use as a fluorescent probe for detecting specific analytes in complex matrices, such as biological fluids or environmental samples.
Furthermore, computational chemistry has played a pivotal role in understanding the electronic structure and reactivity of this compound. Advanced molecular modeling techniques have provided insights into the molecular interactions that govern its biological activity. These findings are being used to guide the design of new analogs with enhanced properties.
In conclusion, N-{4=([(2H=1=benzodioxol=5=yl)=sulfamoyl])phenyl}=acetamide (CAS No 333747=86=7) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and favorable properties make it an invaluable tool for researchers in drug discovery, materials science, and environmental chemistry. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing scientific knowledge and practical applications.
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